

# BI-749327: A Chemical Probe for Elucidating TRPC6 Channel Function

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective, receptor-operated cation channel that plays a crucial role in regulating calcium signaling in various cell types.[1][2] Dysregulation of TRPC6 activity, often due to enhanced gene expression or gain-of-function mutations, has been implicated in the pathophysiology of several diseases, particularly those involving fibrosis and pathological remodeling in cardiac and renal tissues.[1][2] The development of selective pharmacological tools to modulate TRPC6 activity is therefore of significant interest for both basic research and therapeutic development. This guide provides a comprehensive overview of **BI-749327**, a potent and selective chemical probe for the TRPC6 channel, summarizing its pharmacological properties and detailing the experimental protocols for its use in vitro and in vivo.

## Pharmacological Profile of BI-749327

**BI-749327** is an orally bioavailable antagonist of TRPC6 channels, distinguished by its high potency and selectivity.[1] Its development was the result of medicinal chemistry efforts to optimize potency, selectivity against related TRPC channels (TRPC3, TRPC5, and TRPC7) and other ion channels, and pharmacokinetic properties.

## **Quantitative Data Summary**



The following tables summarize the key quantitative data for **BI-749327**, facilitating a clear comparison of its activity and properties across different assays and species.

Table 1: In Vitro Potency and Selectivity of BI-749327

| Target        | Species    | Assay                  | IC50 (nM) | Selectivity<br>(fold vs.<br>mTRPC6) |
|---------------|------------|------------------------|-----------|-------------------------------------|
| TRPC6         | Mouse      | Whole-cell patch clamp | 13        | -                                   |
| TRPC6         | Human      | Whole-cell patch clamp | 19        | ~0.7                                |
| TRPC6         | Guinea Pig | Whole-cell patch clamp | 15        | ~0.9                                |
| TRPC3         | Mouse      | Whole-cell patch clamp | 1,100     | 85                                  |
| TRPC7         | Mouse      | Whole-cell patch clamp | 550       | 42                                  |
| TRPC5         | Mouse      | Whole-cell patch clamp | >10,000   | >700                                |
| TRPM8         | Human      | Not specified          | >10,000   | >500                                |
| TRPV1         | Human      | Not specified          | >10,000   | >500                                |
| TRPA1         | Human      | Not specified          | >10,000   | >500                                |
| Nav1.5        | Human      | Not specified          | >10,000   | >500                                |
| Kv11.1 (hERG) | Human      | Not specified          | >2,000    | >150                                |

Table 2: Pharmacokinetic Properties of BI-749327 in Mice



| Parameter                           | Species    | Dose & Route          | Value                      |
|-------------------------------------|------------|-----------------------|----------------------------|
| Terminal Half-life<br>(t1/2)        | CD-1 Mouse | 3, 10, 30 mg/kg, oral | 8.5 - 13.5 hours           |
| Cmax (Maximum Plasma Concentration) | CD-1 Mouse | 3, 10, 30 mg/kg, oral | Dose-proportional increase |
| Systemic Exposure (AUC)             | CD-1 Mouse | 3, 10, 30 mg/kg, oral | Dose-proportional increase |
| Plasma Protein<br>Binding           | Mouse      | 1 μΜ                  | 98.4 ± 0.1%                |
| Unbound Fraction                    | Mouse      | 1 μΜ                  | 1.6%                       |
| Unbound Trough Plasma Concentration | Mouse      | 30 mg/kg/day, oral    | ~180 nM                    |

## **Signaling Pathway and Mechanism of Action**

TRPC6 is a key component of a signaling pathway that links receptor activation to changes in intracellular calcium and subsequent gene expression. A critical downstream effector of TRPC6-mediated calcium influx is the Nuclear Factor of Activated T-cells (NFAT). **BI-749327** exerts its effects by directly inhibiting TRPC6 channel activity, thereby blocking this signaling cascade.





Click to download full resolution via product page

TRPC6-NFAT signaling pathway and the inhibitory action of BI-749327.

As illustrated, **BI-749327** effectively suppresses NFAT activation in cells expressing both wild-type and gain-of-function TRPC6 mutants. This leads to the downstream blockade of prohypertrophic and pro-fibrotic gene expression in relevant cell types like cardiomyocytes.

## **Experimental Protocols**

The following sections provide detailed methodologies for key experiments utilizing **BI-749327** to probe TRPC6 function.

## **In Vitro Assays**

This technique is used to directly measure the inhibitory effect of **BI-749327** on TRPC6 channel currents.



- Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing mouse or human TRPC6.
- Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 1% glutamine at 37°C in a 5% CO2 incubator. Transfect cells with TRPC6 plasmids using a suitable transfection reagent according to the manufacturer's protocol. Electrophysiological recordings are typically performed 24 to 48 hours post-transfection.

#### Solutions:

- Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10
   Glucose (pH adjusted to 7.4 with NaOH).
- Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).

#### Recording Procedure:

- Obtain whole-cell patch clamp configuration using a patch-clamp amplifier.
- Hold the cell at a membrane potential of -60 mV.
- Apply a voltage ramp protocol (e.g., an 80 ms step to -80 mV, followed by a 320 ms ramp to +80 mV) at regular intervals (e.g., every 4-5 seconds) to elicit TRPC6 currents.
- Activate TRPC6 channels by applying a specific agonist, such as 1-oleoyl-2-acetyl-snglycerol (OAG), to the extracellular solution.
- Establish a stable baseline current in the presence of the agonist.
- Perfuse the cells with increasing concentrations of BI-749327 in the agonist-containing extracellular solution.
- Record the inhibition of the TRPC6 current at each concentration of BI-749327.
- Calculate the IC50 value by fitting the concentration-response data to a sigmoidal doseresponse curve.





Click to download full resolution via product page

Workflow for whole-cell patch clamp analysis of BI-749327.



This assay is used to assess the functional consequence of TRPC6 inhibition by **BI-749327** on the downstream NFAT signaling pathway.

- · Cell Line: HEK293T cells.
- · Reagents:
  - Plasmids: TRPC6 expression plasmid (wild-type or mutant), NFAT-luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase for normalization).
  - Transfection reagent.
  - Luciferase assay reagent.
- Procedure:
  - Co-transfect HEK293T cells with the TRPC6 expression plasmid, the NFAT-luciferase reporter plasmid, and the control plasmid.
  - After 24-48 hours, treat the cells with varying concentrations of BI-749327 or vehicle.
  - Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
  - Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
  - Determine the dose-dependent inhibition of NFAT activity by BI-749327.

This assay evaluates the effect of **BI-749327** on pathological gene expression in a cellular model of cardiac hypertrophy.

- Primary Cells: Neonatal rat ventricular myocytes (NRVMs).
- Isolation and Culture: Isolate NRVMs from newborn Sprague-Dawley rat pups using enzymatic digestion and Percoll gradient centrifugation. Culture the cells in an appropriate medium.
- Procedure:



- Induce hypertrophy in NRVMs by treating them with a pro-hypertrophic agent such as Angiotensin II (Ang II; e.g., 100 μM for 48 hours).
- Co-treat the cells with BI-749327 (e.g., 250 or 500 nM) or vehicle.
- After the treatment period, harvest the cells and extract RNA.
- Perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic marker genes (e.g., Nppa, Nppb, Myh7) and genes related to the Cn/NFAT pathway (e.g., Rcan1, Trpc6).
- Normalize the gene expression levels to a housekeeping gene (e.g., Gapdh).

#### In Vivo Models

BI-749327 has demonstrated efficacy in preclinical models of cardiac and renal disease.

This model is used to study pressure overload-induced cardiac hypertrophy and fibrosis.

- Animal Model: C57BL/6J mice.
- Surgical Procedure:
  - Anesthetize the mouse and perform a thoracotomy to expose the aortic arch.
  - Place a ligature around the transverse aorta between the innominate and left common carotid arteries.
  - Tighten the ligature around a needle of a specific gauge (e.g., 27-gauge) to create a defined constriction, and then remove the needle.
  - Suture the chest and skin, and allow the animal to recover.
- **BI-749327** Administration:
  - Formulation: Prepare a suspension of BI-749327 in a suitable vehicle (e.g., 0.5% methylcellulose).



 Dosing: Administer BI-749327 (e.g., 30 mg/kg/day) or vehicle via oral gavage. Treatment can be initiated at a desired time point post-TAC surgery.

#### Outcome Measures:

- Echocardiography: Monitor cardiac function (e.g., fractional shortening, ejection fraction)
   and dimensions (e.g., left ventricular internal diameter).
- Histology: Assess cardiac fibrosis by staining heart sections with Picrosirius Red or Masson's trichrome.
- Gene Expression Analysis: Measure the expression of pro-fibrotic and pro-hypertrophic genes in heart tissue via qRT-PCR.

This model is used to investigate the mechanisms of renal fibrosis and the efficacy of antifibrotic therapies.

- Animal Model: C57BL/6J mice.
- Surgical Procedure:
  - Anesthetize the mouse and make a flank incision to expose the left kidney and ureter.
  - Ligate the left ureter at two points with a non-absorbable suture.
  - Suture the muscle and skin layers and allow the animal to recover.
- BI-749327 Administration:
  - Formulation: Prepare a suspension of **BI-749327** in a suitable vehicle.
  - Dosing: Administer BI-749327 (e.g., 3, 10, or 30 mg/kg/day) or vehicle via oral gavage, typically starting just before the UUO surgery.
- Outcome Measures:
  - Histology: Assess renal fibrosis by staining kidney sections with Picrosirius Red. Evaluate myofibroblast activation by immunohistochemistry for α-smooth muscle actin (α-SMA).



 Gene Expression Analysis: Measure the expression of pro-fibrotic genes (e.g., Tgfb1) in kidney tissue via qRT-PCR.



Click to download full resolution via product page

Experimental workflows for in vivo evaluation of BI-749327.

## Conclusion

**BI-749327** is a valuable and well-characterized chemical probe for the TRPC6 channel. Its high potency, selectivity, and oral bioavailability make it a suitable tool for investigating the physiological and pathophysiological roles of TRPC6 in a wide range of experimental settings. The detailed pharmacological data and experimental protocols provided in this guide are intended to facilitate the effective use of **BI-749327** by researchers in academia and industry, ultimately contributing to a better understanding of TRPC6 biology and the development of novel therapeutics targeting this channel.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BI-749327: A Chemical Probe for Elucidating TRPC6 Channel Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2540885#bi-749327-as-a-chemical-probe-for-trpc6-channels]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com